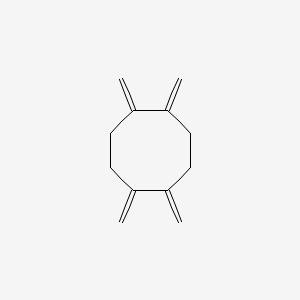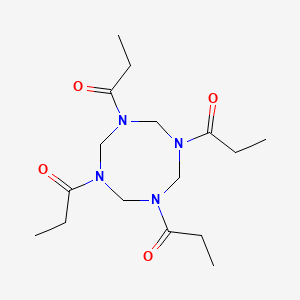
1,1',1'',1'''-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) is a complex organic compound characterized by its unique tetrazocane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the tetrazocane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as in situ chemical reduction and sol-gel methods have been explored for the preparation of related compounds .
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the stability of the tetrazocane ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, with temperature and solvent choice playing crucial roles .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of hydrogen bonds and van der Waals interactions with target molecules. These interactions can influence various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
- 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX)
- Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)
- 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20)
Comparison: Compared to these similar compounds, 1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) exhibits unique structural features that contribute to its distinct chemical and biological properties. Its tetrazocane core provides stability and reactivity that are advantageous in various applications .
Properties
CAS No. |
32516-04-4 |
|---|---|
Molecular Formula |
C16H28N4O4 |
Molecular Weight |
340.42 g/mol |
IUPAC Name |
1-[3,5,7-tri(propanoyl)-1,3,5,7-tetrazocan-1-yl]propan-1-one |
InChI |
InChI=1S/C16H28N4O4/c1-5-13(21)17-9-18(14(22)6-2)11-20(16(24)8-4)12-19(10-17)15(23)7-3/h5-12H2,1-4H3 |
InChI Key |
PDOANBGZJDLJDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CN(CN(CN(C1)C(=O)CC)C(=O)CC)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


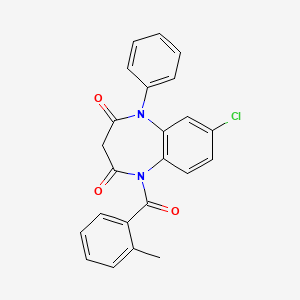
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)


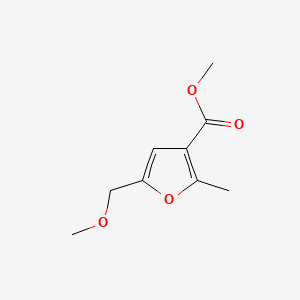
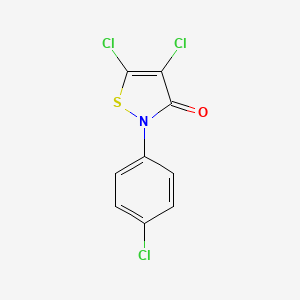
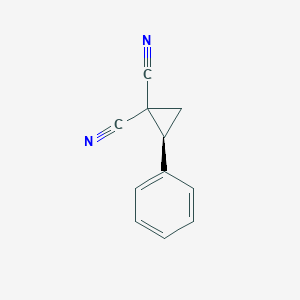
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)
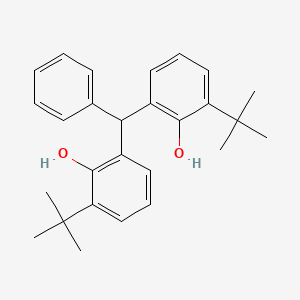
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
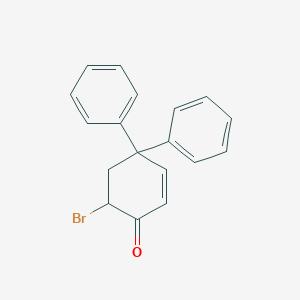
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
